

# A Comparative Analysis of One-Year Survival Rates for Gemcitabine Combination Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **gemcitabine**

Cat. No.: **B021848**

[Get Quote](#)

For researchers and drug development professionals navigating the landscape of cancer therapeutics, **gemcitabine**-based combination therapies remain a cornerstone in the treatment of various solid tumors. This guide provides a comparative analysis of the one-year survival rates associated with different **gemcitabine** combination regimens across pancreatic, non-small cell lung, ovarian, and bladder cancers. The data presented is compiled from key clinical trials to aid in the objective assessment of these treatment options.

## One-Year Survival Rate Comparison

The following tables summarize the one-year survival rates for various **gemcitabine** combination therapies, categorized by cancer type.

## Pancreatic Cancer

| Therapy Combination          | Trial Name/Identifier | One-Year Survival Rate (%)                                  | Control Arm (Gemcitabine Monotherapy) One-Year Survival Rate (%) |
|------------------------------|-----------------------|-------------------------------------------------------------|------------------------------------------------------------------|
| Gemcitabine + nab-Paclitaxel | MPACT                 | 35%[1]                                                      | 22%[1]                                                           |
| Gemcitabine + Capecitabine   | -                     | Improved vs. Gemcitabine alone                              | -                                                                |
| Gemcitabine + S-1            | GEMSAP                | 52.8%[2]                                                    | 30.2%[2]                                                         |
| Gemcitabine + Cisplatin      | -                     | Did not show significant improvement over Gemcitabine alone | -                                                                |

## Non-Small Cell Lung Cancer (NSCLC)

| Therapy Combination     | Trial Identifier | One-Year Survival Rate (%) | Control Arm One-Year Survival Rate (%) |
|-------------------------|------------------|----------------------------|----------------------------------------|
| Gemcitabine + Cisplatin | -                | 35%                        | -                                      |

## Ovarian Cancer

| Therapy Combination       | Trial Name/Identifier | One-Year Survival Rate (%)                           | Control Arm One-Year Survival Rate (%) |
|---------------------------|-----------------------|------------------------------------------------------|----------------------------------------|
| Gemcitabine + Carboplatin | AGO-OVAR              | 83% (in platinum-sensitive recurrent ovarian cancer) | -                                      |

## Bladder Cancer

| Therapy Combination       | Trial Identifier | One-Year Survival Rate (%) | Notes                           |
|---------------------------|------------------|----------------------------|---------------------------------|
| Gemcitabine + Carboplatin | -                | 26%                        | For elderly and unfit patients. |

## Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to offer a deeper understanding of the study designs and patient populations.

### Pancreatic Cancer: MPACT Trial (Gemcitabine + nab-Paclitaxel)

- Objective: To compare the efficacy and safety of **gemcitabine** plus nab-paclitaxel versus **gemcitabine** monotherapy in patients with metastatic pancreatic cancer.
- Patient Population: 861 patients with previously untreated metastatic adenocarcinoma of the pancreas.
- Treatment Arms:
  - Combination Arm: Nab-paclitaxel (125 mg/m<sup>2</sup>) followed by **gemcitabine** (1000 mg/m<sup>2</sup>) on days 1, 8, and 15 of each 28-day cycle.
  - Monotherapy Arm: **Gemcitabine** (1000 mg/m<sup>2</sup>) weekly for 7 weeks followed by a week of rest for the first cycle, then on days 1, 8, and 15 of each 28-day cycle.
- Primary Endpoint: Overall survival.

### Non-Small Cell Lung Cancer: Gemcitabine + Cisplatin

- Objective: To evaluate the efficacy and safety of **gemcitabine** in combination with cisplatin in patients with advanced NSCLC.
- Patient Population: Chemotherapy-naïve patients with advanced or metastatic NSCLC.

- Treatment Regimen: **Gemcitabine** (1200 mg/m<sup>2</sup>) administered weekly on days 1, 8, and 15, with cisplatin (100 mg/m<sup>2</sup>) on day 15 of each 28-day cycle.

## Ovarian Cancer: AGO-OVAR Trial (**Gemcitabine** + **Carboplatin**)

- Objective: To evaluate the efficacy and toxicity of **gemcitabine** and carboplatin in chemonaïve patients with advanced epithelial ovarian cancer.
- Patient Population: Patients with FIGO stage IIIC and stage IV ovarian cancer who had not previously received chemotherapy.
- Treatment Regimen: Intravenous **gemcitabine** (1000 mg/m<sup>2</sup>) on days 1 and 8, and carboplatin (AUC = 5) on day 1, administered every three weeks for six cycles.

## Bladder Cancer: **Gemcitabine** + **Carboplatin** in Elderly/Unfit Patients

- Objective: To evaluate the safety and efficacy of **gemcitabine** and carboplatin as a first-line treatment for elderly and unfit patients with advanced bladder carcinoma.
- Patient Population: Patients with previously untreated inoperable or metastatic bladder carcinoma with an Eastern Cooperative Oncology Group (ECOG) performance status greater than 2, age older than 75 years, or creatinine clearance of less than 50 mL/min.
- Treatment Regimen: Carboplatin (AUC 4) on day 1 and **gemcitabine** (1000 mg/m<sup>2</sup>) on days 1 and 8, every 21 days for a total of six cycles.

## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action and key signaling pathways affected by the chemotherapeutic agents discussed.



[Click to download full resolution via product page](#)

**Gemcitabine's intracellular activation and mechanism of action.**



[Click to download full resolution via product page](#)

*Mechanism of action for platinum-based agents like cisplatin and carboplatin.*



[Click to download full resolution via product page](#)

*Mechanism of nab-paclitaxel delivery and action.*



[Click to download full resolution via product page](#)

*A generalized workflow for the clinical trials cited.*

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bladder cancer - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Analysis of One-Year Survival Rates for Gemcitabine Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021848#one-year-survival-rates-for-gemcitabine-combination-therapies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)